Vanadyl acetylacetonate

Übersicht

Beschreibung

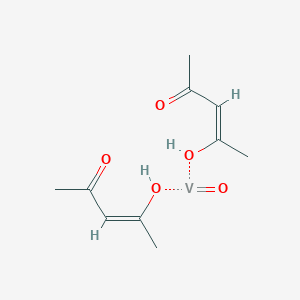

Vanadyl acetylacetonate ([VO(acac)₂]) is a coordination complex comprising a vanadyl ion (VO²⁺) coordinated to two acetylacetonate (acac) ligands. This octahedral complex is notable for its stability, redox activity, and versatility in biomedical and industrial applications. Its acetylacetonate ligands enhance lipid solubility, improving cellular uptake compared to inorganic vanadium salts like vanadyl sulfate (VOSO₄) .

Vorbereitungsmethoden

Vanadyl Sulfate Route

The vanadyl sulfate () method is the most widely documented synthesis, leveraging the direct reaction between vanadyl sulfate and acetylacetone () under basic conditions.

Standard Protocol (Protocol N)

In a typical procedure, a solution of 1 g vanadyl sulfate hydrate () in 15 mL water is warmed to and mixed with a sodium carbonate () and acetylacetone () solution. The reaction, summarized as:

4 + 2 Hacac + Na2CO3 \rightarrow VO(acac)2 + Na2SO4 + CO2 + H2O

produces a blue-green precipitate upon cooling, which is isolated via vacuum filtration and washed with ice-cold ethanol . Yields typically exceed under optimized conditions, with excess sodium carbonate ensuring complete deprotonation of .

Variations and Optimization

Protocol M modifies this approach by increasing sodium carbonate to () and using a beaker for better temperature control. This adjustment reduces side products like -pentanetrione, enhancing purity to . Conversely, Sciencemadness.org’s protocol substitutes commercial with in-situ-generated vanadyl sulfate from and , achieving comparable yields but requiring reflux conditions .

Vanadium Pentoxide Redox Route

Vanadium pentoxide () serves as a cost-effective precursor in a redox-driven synthesis, where acetylacetone acts as both a ligand and reducing agent.

Direct Redox Reaction (Protocol Q)

Heating () with acetylacetone under reflux for induces reduction to , accompanied by oxidation of to -pentanetrione:

2O5 + 9 Hacac \rightarrow 2 VO(acac)2 + 5 H2O + 2 CO(CH3)2CO

The product is isolated by hot filtration and recrystallized from acetylacetone, yielding . This method avoids aqueous solvents but generates stoichiometric byproducts, complicating purification .

Green Chemistry Considerations

Protocol Q’s greenness assessment (Green Star Index, GSAI) highlights environmental trade-offs: a GSAI of when accounting for -pentanetrione’s hazards versus if excluded . Despite higher atom economy compared to the route, the method’s energy-intensive reflux and toxic byproducts limit scalability .

Ammonium Metavanadate-Derived Synthesis

A multi-step approach starting from ammonium metavanadate () offers high purity but involves intermediate isolation.

Intermediate Vanadium(V) Oxide Synthesis

is treated with hydrochloric acid to precipitate :

4VO3 + 2 HCl \rightarrow V2O5 + 2 NH4Cl + H2O

The black is then reduced to using and ethanol under reflux .

Final Ligand Substitution

The resulting solution reacts with acetylacetone and sodium carbonate, mirroring Protocol N. This pathway achieves yield but requires meticulous control over intermediate purification .

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Reagents | Conditions | Yield | GSAI | Key Advantages |

|---|---|---|---|---|---|---|

| Vanadyl Sulfate (N/M) | , | , aqueous | High yield, simple purification | |||

| Redox (Q) | Reflux, | No aqueous solvents, cost-effective | ||||

| -Derived | , | Multi-step, reflux | N/A | High-purity product, flexible intermediates |

Table 1. Comparative evaluation of this compound synthesis routes. GSAI data from Protocols N and Q .

Analyse Chemischer Reaktionen

Vanadyl acetylacetonate undergoes various chemical reactions:

Oxidation: It can be oxidized to vanadium(V) species, which are often used in catalytic processes.

Reduction: The compound can be reduced to lower oxidation states of vanadium under specific conditions.

Substitution: This compound can form adducts with ligands such as pyridine and methylamine, indicating its ability to undergo substitution reactions.

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various organic solvents for substitution reactions . Major products formed from these reactions include vanadium(V) species and substituted vanadyl complexes .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Vanadyl acetylacetonate has shown significant potential as an antidiabetic agent. Research indicates that VAC can mimic insulin action, enhancing glucose uptake and improving insulin sensitivity in diabetic models. A study demonstrated that VAC administration in diabetic rats resulted in a notable decrease in blood glucose levels, suggesting its role as a potential therapeutic agent for diabetes management .

Key Findings:

- Mechanism of Action: VAC activates insulin signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway, leading to improved glucose metabolism.

- Experimental Evidence: In vivo studies have shown that VAC can reduce hyperglycemia in diabetic mice models by enhancing glucose uptake in peripheral tissues .

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies reveal that VAC exhibits antiproliferative effects against various cancer cell lines, including breast, prostate, and colon cancers. The compound's ability to induce apoptosis and inhibit cell cycle progression has been documented in several experimental setups .

Mechanisms of Action:

- Cell Cycle Modulation: VAC affects cell cycle distribution, particularly inducing a block at the S-G2/M phase, which is critical for cancer cell proliferation .

- MAPK Pathway Activation: Treatment with VAC has been shown to modulate mitogen-activated protein kinases (MAPKs), influencing cell survival and apoptosis pathways .

Study 1: Neuroprotective Effects in Alzheimer's Disease Models

A study investigated the neuroprotective effects of this compound in APP/PS1 transgenic mice, a model for Alzheimer's disease. Results indicated that early administration of VAC could ameliorate amyloid-beta (Aβ) pathogenesis, highlighting its potential role in neuroprotection against Alzheimer’s-related cognitive decline .

| Intervention Stage | Aβ Clearance | Neuronal Protection |

|---|---|---|

| 3 months | Increased | Less effective |

| 5 months | Moderate | More effective |

Study 2: Antiproliferative Effects on Cancer Cell Lines

In vitro studies assessed the effects of VAC on various cancer cell lines. The results demonstrated significant reductions in cell viability and alterations in cell cycle phases upon treatment with different concentrations of VAC.

| Cell Line | IC50 (µM) | Cell Cycle Phase Impact |

|---|---|---|

| HCT116 | 15 | Increased S-G2/M phase |

| hTERT-HME1 | 20 | Decreased G1 phase |

| Podocytes | 25 | No significant change |

Wirkmechanismus

The mechanism by which vanadyl acetylacetonate exerts its effects involves several molecular targets and pathways:

Insulin Mimetic Properties: It stimulates the phosphorylation of protein kinase B and glycogen synthase kinase 3, mimicking the action of insulin.

Activation of PPARγ and Adiponectin: The compound upregulates the expression of peroxisome-proliferator-activated receptor γ and adiponectin in differentiated adipocytes, which are important targets for antidiabetic drugs.

Inhibition of Protein Tyrosine Phosphatase 1B: This inhibition enhances the phosphorylation of insulin receptor substrate 1 and activation of the phosphatidylinositol 3-kinase–Akt signal transduction pathway.

Vergleich Mit ähnlichen Verbindungen

Antidiabetic Activity

Vanadyl acetylacetonate exhibits superior glycemic control compared to inorganic and other organic vanadium compounds. Key findings include:

- Potency : this compound (VAc) reduced glycemia in diabetic rats faster and more effectively than VOSO₄ or bis(maltolato)oxovanadium (VM) at equivalent doses .

- Mechanism : Unlike VOSO₄, which competitively inhibits glucose-6-phosphatase, VAc’s mixed inhibition suggests interactions with both enzyme and substrate, enhancing efficacy .

- Safety: Organic complexes like VAc show fewer side effects than inorganic salts, though bis(ethylmaltolato)oxovanadium (BEOV) was suspended in clinical trials due to renal toxicity .

Antitumor and Antiproliferative Effects

This compound derivatives demonstrate structure-dependent activity against tumor cells:

- Ligand Modifications : Asymmetric β-dicarbonyl ligands in vanadyl complexes (e.g., complexes c and d ) enhance antiproliferative effects on tumor cells by altering intracellular localization and MAPK signaling .

- Fluorescent Probes : Fluorinated derivatives of VAc enable real-time tracking in cells, a feature absent in simpler vanadyl salts like VOSO₄ .

Radiopharmaceutical Potential

- PET Imaging : Vanadium-48-labeled VAc ([⁴⁸V]VO(acac)₂) demonstrates high radiochemical yield (85–95%) and stability, outperforming other vanadium complexes in tumor targeting .

Biologische Aktivität

Vanadyl acetylacetonate (VAC), with the formula VO(acac)₂, is a coordination complex of vanadium that has garnered attention for its diverse biological activities, particularly in the fields of diabetes management and neuroprotection. This article explores the synthesis, structural properties, and biological activities of VAC, supported by case studies and research findings.

Synthesis and Structural Properties

This compound is synthesized typically from vanadium(IV) sources such as vanadyl sulfate through a reaction with acetylacetone (Hacac):

The compound forms a blue-green solid that is soluble in polar organic solvents but not in water. Its structure features a square pyramidal geometry with a short V=O bond, indicating strong coordination between the vanadyl ion and the acetylacetonate ligands .

Insulin Mimetic Properties

One of the most significant biological activities of VAC is its insulin mimetic effect . Research indicates that VAC can stimulate the phosphorylation of key proteins involved in insulin signaling pathways, such as protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3). This activity is attributed to its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which negatively regulates insulin receptor signaling .

- Mechanism of Action : VAC acts as an uncompetitive inhibitor of PTP1B, enhancing the phosphorylation of the insulin receptor and IRS-1, thereby facilitating glucose uptake in insulin-sensitive tissues .

Neuroprotective Effects

Recent studies have also highlighted VAC's potential in ameliorating Alzheimer’s disease pathogenesis . In experiments involving APP/PS1 transgenic mice, VAC administration was shown to reduce β-amyloid (Aβ) plaque formation when administered before plaque deposition began. However, its effectiveness diminished when given after Aβ accumulation had started. This suggests that timing of administration is critical for achieving optimal neuroprotective effects .

Case Study 1: Insulin Sensitivity Improvement

In a controlled study involving diabetic rats, treatment with VAC resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was linked to enhanced insulin receptor activity and increased glycogen synthesis in liver tissues .

Case Study 2: Neuroprotection Against Aβ Toxicity

In another study on APP/PS1 mice, VAC was administered at two different stages: before and after Aβ plaque formation. The results indicated that early intervention with VAC led to improved cognitive function and reduced Aβ levels in the brain compared to later administration .

Research Findings Summary

Q & A

Basic Research Questions

Q. What is the coordination geometry of vanadyl acetylacetonate, and how is it determined experimentally?

this compound adopts a square pyramidal geometry , with four oxygen atoms from two acetylacetonate ligands forming a nearly square base and the vanadyl oxygen (V=O) occupying the apical position. This structure was confirmed via X-ray crystallography, revealing V–O bond distances of 1.56 Å (apical) and 1.96–1.98 Å (equatorial) . Infrared (IR) spectroscopy further supports this geometry by identifying the V=O stretching vibration at ~996 cm⁻¹, a key diagnostic feature .

Q. What are the standard synthesis protocols and key physical properties of this compound?

this compound is synthesized by reacting vanadium(IV) oxide sulfate with acetylacetone in an aqueous-organic solvent system. Key physical properties include:

- Melting point : 235°C (with decomposition) .

- Solubility : Readily dissolves in polar organic solvents (e.g., ethanol, acetone) but is insoluble in water .

- Volatility : Limited volatility at atmospheric pressure, necessitating vacuum sublimation for purification . These properties make it suitable for solution-phase catalysis and precursor applications .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies ligand bonding modes (e.g., C=O stretching at ~1600 cm⁻¹) and V=O vibrations .

- Electron Spin Resonance (ESR) : Probes the electronic environment of the paramagnetic V(IV) center, with hyperfine coupling constants (e.g., A₀ ≈ 160–180 G) sensitive to solvent interactions .

- X-ray Diffraction : Resolves crystal structure and coordination geometry .

Advanced Research Questions

Q. How does this compound catalyze stereospecific epoxidation of allylic alcohols, and what parameters optimize reaction efficiency?

The compound acts as a Lewis acid catalyst in epoxidation, coordinating to hydroperoxides (e.g., tert-butyl hydroperoxide) to generate reactive oxovanadium intermediates. Key parameters include:

- Solvent selection : Aromatic solvents (e.g., toluene) enhance reaction rates due to non-polar stabilization .

- Catalyst loading : 1–5 wt% achieves optimal conversion while minimizing side reactions .

- Substrate scope : Δ⁵-steroidal alcohols are oxidized to 7-keto derivatives in a one-pot reaction, confirmed by NMR and HPLC analysis .

Q. How have structural studies resolved contradictions in the proposed coordination number of this compound?

Early debates centered on whether vanadium(IV) adopts five-coordinate (square pyramidal) or six-coordinate geometries. X-ray crystallography definitively established five-coordination, with no sixth ligand observed in the solid state . Solution-phase studies using ESR and UV-Vis spectroscopy corroborate this, showing solvent molecules (e.g., ethanol) weakly interact without altering the core geometry .

Q. What methodologies quantify solvent effects on the electronic and magnetic properties of this compound?

- ESR Linewidth Analysis : Rotational correlation times (τR) derived from ESR linewidths in mixed solvents (e.g., ethanol/CCl₄) reveal solvent viscosity and polarity effects on the V(IV) center .

- UV-Vis Spectroscopy : Solvent-dependent shifts in ligand-to-metal charge transfer (LMCT) bands (e.g., 450–600 nm) correlate with donor-acceptor interactions .

- 51V Hyperfine Coupling : Solvent composition modulates hyperfine splitting, modeled via equilibria involving two solvent molecules .

Q. How is this compound utilized in the synthesis of vanadium oxide (VOx) nanocrystals?

Thermal Decomposition : Heating this compound at 250–300°C under inert gas yields VOx nanocrystals. Key steps include:

- Precursor Activation : Ligand dissociation monitored via thermogravimetric analysis (TGA) .

- Size Control : Adjusting heating rates and surfactant ratios tunes nanocrystal dimensions (5–20 nm) .

- Characterization : X-ray photoelectron spectroscopy (XPS) confirms oxidation states (V⁴⁺/V⁵⁺), while TEM reveals morphology .

Q. What experimental models validate the insulin-mimetic activity of this compound?

- In Vivo Studies : Diabetic rats treated with this compound (10–50 mg/kg/day) show restored glucose uptake and glycogen synthesis, comparable to insulin .

- Mechanistic Probes : Inhibition of glycogen synthase kinase-3 (GSK-3) and activation of insulin receptor substrate-1 (IRS1) pathways confirmed via Western blotting .

- Toxicity Profiling : Dose-dependent hepatotoxicity observed at >100 mg/kg, necessitating controlled delivery systems (e.g., intramedullary implants) .

Eigenschaften

CAS-Nummer |

3153-26-2 |

|---|---|

Molekularformel |

C10H16O5V |

Molekulargewicht |

267.17 g/mol |

IUPAC-Name |

4-hydroxypent-3-en-2-one;oxovanadium |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;; |

InChI-Schlüssel |

FSJSYDFBTIVUFD-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

Isomerische SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[V] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[V] |

Key on ui other cas no. |

3153-26-2 |

Physikalische Beschreibung |

Blue or green powder; Slightly soluble in water; [MSDSonline] |

Piktogramme |

Irritant |

Synonyme |

acetyl acetonate acetyl acetonate, chromium (III) salt acetyl acetonate, copper (+2) salt acetyl acetonate, manganese (II) salt acetyl acetonate, manganese (III) salt acetyl acetonate, potassium salt acetyl acetonate, sodium salt acetylacetonate chromium(III) acetylacetonate copper acetylacetonate copper(II) acetylacetonate Cu(II) acetyl acetonate cupric acetylacetonate manganese acetylacetonate Nd(III)-acetylacetonate vanadyl acetylacetonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.